

An In-depth Technical Guide to Methyl-quinolin-8-ylmethyl-amine

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Compound of Interest

Compound Name: Methyl-quinolin-8-ylmethyl-amine

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Abstract

Methyl-quinolin-8-ylmethyl-amine, a quinoline derivative, belongs to a class of compounds that have garnered significant interest in medicinal chemistry. The quinoline scaffold is a key structural motif in a variety of biologically active molecules with a broad spectrum of activities, including antimicrobial, anticancer, and antineurodegenerative properties. This technical guide provides a comprehensive overview of the available literature on **Methyl-quinolin-8-ylmethyl-amine** and its closely related analogs. It includes detailed synthetic protocols, a compilation of quantitative biological activity data, and visual representations of synthetic pathways and potential mechanisms of action to facilitate further research and drug development efforts. While specific data for **Methyl-quinolin-8-ylmethyl-amine** is limited, this guide extrapolates from structurally similar compounds to provide a foundational understanding of its potential.

Synthesis

The synthesis of **Methyl-quinolin-8-ylmethyl-amine**, also known as N-methyl-1-(quinolin-8-yl)methanamine, can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the 8-methyl position of the quinoline ring with methylamine. A plausible and detailed experimental protocol, adapted from the synthesis of the isomeric 2-(Methylaminomethyl)quinoline, is provided below.

Experimental Protocol: Synthesis of N-methyl-1-(quinolin-8-yl)methanamine

This protocol describes a two-step synthesis starting from 8-methylquinoline. The first step involves the radical halogenation of the methyl group, followed by nucleophilic substitution with methylamine.

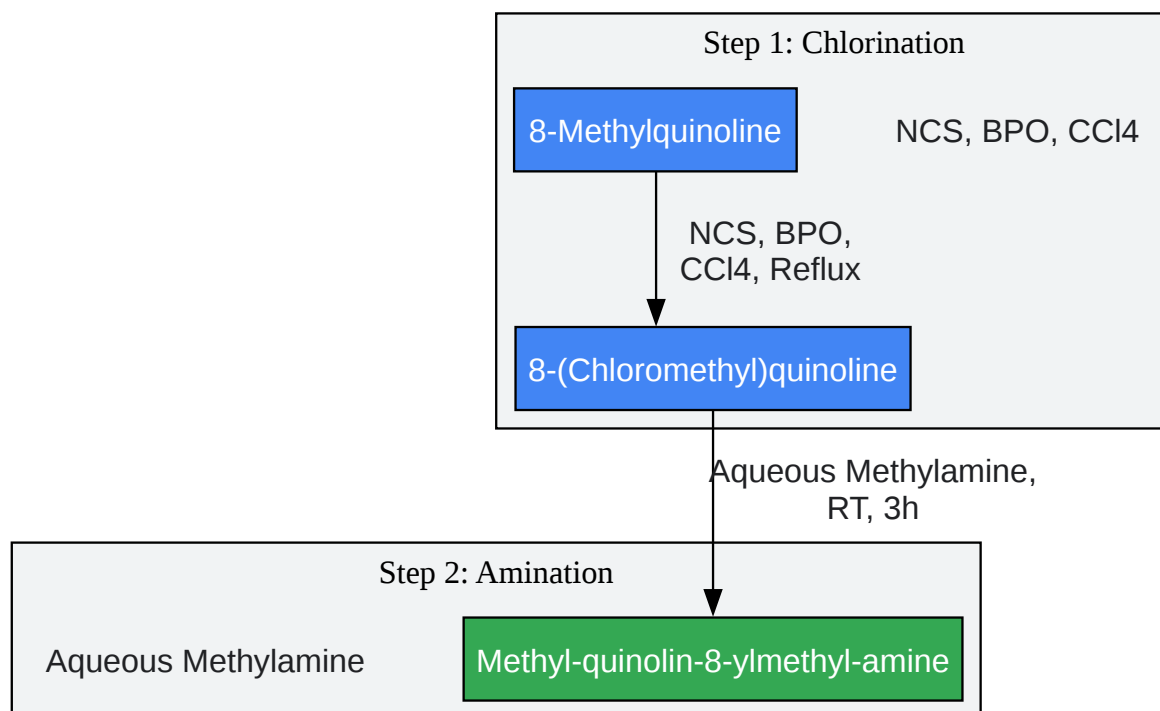
Step 1: Synthesis of 8-(Chloromethyl)quinoline

- Materials: 8-Methylquinoline, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in anhydrous carbon tetrachloride.
 - Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
 - Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
 - Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-(chloromethyl)quinoline.
 - Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-methyl-1-(quinolin-8-yl)methanamine

- Materials: 8-(Chloromethyl)quinoline hydrochloride, Aqueous methylamine (40 wt %), Dichloromethane, Water, Anhydrous magnesium sulfate.

- Procedure:
 - Suspend 8-(chloromethyl)quinoline hydrochloride (1 equivalent) in aqueous methylamine (excess, e.g., 10-20 equivalents) in a sealed reaction vessel at 10°C under a nitrogen atmosphere.
 - After 20 minutes, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
 - Dilute the mixture with water and extract with dichloromethane (3 x volumes).
 - Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
 - Purify the product by column chromatography or distillation under reduced pressure to obtain pure N-methyl-1-(quinolin-8-yl)methanamine.



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Synthetic pathway for **Methyl-quinolin-8-ylmethyl-amine**.

Quantitative Data Presentation

While specific quantitative biological data for **Methyl-quinolin-8-ylmethyl-amine** is not readily available in the public domain, the following tables summarize the activities of structurally related 8-aminoquinoline and aminomethylated 8-hydroxyquinoline derivatives. This data provides a valuable reference for predicting the potential biological profile of the target compound.

Table 1: Cytotoxicity of Quinoline Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference
5a (a trifluoromethyl-substituted quinoline)	HL-60	19.88 ± 3.35	
5a (a trifluoromethyl-substituted quinoline)	U937	43.95 ± 8.53	
5g (a trifluoromethyl-substituted quinoline)	HL-60	25.86 ± 6.02	
QN523 (a quinolin-8-yl-nicotinamide)	MIA PaCa-2	0.1 - 5.7	[1]
QN523 (a quinolin-8-yl-nicotinamide)	Jurkat	0.1 - 5.7	[1]
QN523 (a quinolin-8-yl-nicotinamide)	HCT116	0.1 - 5.7	[1]

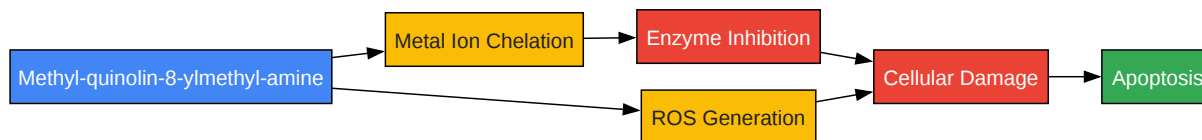
Table 2: Antimicrobial and Antimalarial Activity of 8-Quinolinamine Derivatives

Compound Class	Organism/Strain	Activity	IC ₅₀ /MIC	Reference
8-Quinolinamines	Plasmodium falciparum (D6 strain)	Antimalarial	20–4760 ng/mL	[2]
8-Quinolinamines	Plasmodium falciparum (W2 strain)	Antimalarial	22–4760 ng/mL	[2]
8-Quinolinamines	Leishmania spp.	Antileishmanial	0.84–5.0 µg/mL	[2]
8-Quinolinamines	Candida albicans	Antifungal	4.93–19.38 µg/mL	[2]
8-Quinolinamines	Staphylococcus aureus	Antibacterial	1.33–18.9 µg/mL	[2]
8-Quinolinamines	MRSA	Antibacterial	1.38–15.34 µg/mL	[2]

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by **Methyl-quinolin-8-ylmethyl-amine** have not been elucidated. However, based on the known biological activities of related quinoline derivatives, several potential mechanisms can be hypothesized. Quinoline compounds are known to exert their effects through various mechanisms including DNA intercalation, inhibition of topoisomerase, generation of reactive oxygen species (ROS), and metal chelation.

Given the structural similarity to 8-hydroxyquinoline derivatives, which are potent metal chelators, it is plausible that **Methyl-quinolin-8-ylmethyl-amine** could also exhibit metal-binding properties. The chelation of essential metal ions can disrupt enzymatic functions within pathogenic organisms or cancer cells, leading to their demise.



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Hypothetical mechanism of action for **Methyl-quinolin-8-ylmethyl-amine**.

Conclusion

Methyl-quinolin-8-ylmethyl-amine represents an intriguing yet underexplored molecule within the vast landscape of quinoline chemistry. While direct experimental data remains scarce, this guide provides a solid foundation for future research by presenting detailed synthetic strategies and a comprehensive summary of the biological activities of its close structural relatives. The provided data suggests that **Methyl-quinolin-8-ylmethyl-amine** holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

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References

- 1. Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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